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Introduction
These application notes provide a comprehensive guide for the use of the monoclonal antibody

clone RC-12 in immunohistochemistry (IHC). The RC-12 clone is specifically designed to detect

the human CD112R, also known as Poliovirus Receptor Related Immunoglobulin Domain

Containing (PVRIG). CD112R is a recently identified immune checkpoint protein preferentially

expressed on T-cells and Natural Killer (NK) cells.[1] As a co-inhibitory receptor, it plays a

crucial role in regulating the immune response to cancer.

CD112R binds to its ligand, CD112 (also known as Nectin-2 or PVRL2), which is widely

expressed on antigen-presenting cells and various tumor cells.[1] This interaction inhibits T-cell

receptor-mediated signals, thereby suppressing the anti-tumor immune response.[1][2] The

RC-12 antibody is a valuable tool for researchers studying the tumor microenvironment,

investigating novel immunotherapy targets, and developing biomarkers for patient stratification.

The clone R12 has been validated for the detection of CD112R in formalin-fixed paraffin-

embedded (FFPE) human tissue specimens, making it suitable for both brightfield and

multiplex immunofluorescence IHC applications.[1] Its high specificity and signal-to-noise ratio

make it an ideal candidate for detailed studies of CD112R expression in normal and cancerous

tissues.[1][2]
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CD112R Signaling Pathway
The following diagram illustrates the role of CD12R as an immune checkpoint. On T-cells and

NK cells, CD112R, along with TIGIT, acts as an inhibitory receptor. Its ligand, CD112, is also a

ligand for the activating receptor CD226. The binding of CD112R to CD112 on an antigen-

presenting cell or a tumor cell leads to the inhibition of the T-cell or NK cell's anti-tumor activity.
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Caption: CD112R (PVRIG) signaling pathway in immune cells.

Experimental Protocols
Immunohistochemistry Staining Protocol for FFPE
Tissues
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This protocol is a general guideline for the use of the RC-12 antibody on formalin-fixed,

paraffin-embedded human tissue sections. Optimal conditions should be determined by the

individual researcher.

Materials and Reagents:

FFPE tissue sections (4-5 µm) on charged slides

Xylene or a xylene substitute

Ethanol (100%, 95%, 70%)

Deionized water

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0)

Hydrogen Peroxide Block (3% H₂O₂ in methanol)

Blocking Buffer (e.g., 5% normal goat serum in PBS)

Primary Antibody: Mouse anti-human CD112R (Clone: RC-12)

Polymer-based detection system (e.g., HRP-polymer anti-mouse)

Chromogen (e.g., DAB)

Hematoxylin counterstain

Mounting Medium

PBS (Phosphate Buffered Saline)

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 changes for 5 minutes each).

Immerse slides in 100% ethanol (2 changes for 3 minutes each).
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Immerse slides in 95% ethanol for 3 minutes.

Immerse slides in 70% ethanol for 3 minutes.

Rinse slides in running deionized water for 5 minutes.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen

retrieval buffer. The choice of buffer (Citrate pH 6.0 or EDTA pH 8.0) and heating method

(water bath, steamer, or pressure cooker) should be optimized. A typical protocol is to heat

at 95-100°C for 20-30 minutes.

Allow slides to cool in the buffer for 20 minutes at room temperature.

Rinse slides with PBS (2 changes for 5 minutes each).

Peroxidase Block:

Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room

temperature to block endogenous peroxidase activity.

Rinse slides with PBS (2 changes for 5 minutes each).

Blocking:

Incubate sections with the blocking buffer for 30-60 minutes at room temperature to

prevent non-specific antibody binding.

Primary Antibody Incubation:

Dilute the RC-12 primary antibody in a suitable antibody diluent. A starting dilution of

1:100-1:200 is recommended for polymer-based detection systems.

Incubate the sections with the diluted primary antibody for 60 minutes at 37°C or overnight

at 4°C in a humidified chamber.

Detection System:
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Rinse slides with PBS (3 changes for 5 minutes each).

Apply the HRP-polymer anti-mouse secondary antibody according to the manufacturer's

instructions. Typically, this involves a 30-45 minute incubation at room temperature.

Rinse slides with PBS (3 changes for 5 minutes each).

Chromogen Application:

Apply the DAB chromogen solution and incubate for a period determined by microscopic

observation (typically 2-10 minutes).

Stop the reaction by immersing the slides in deionized water.

Counterstaining:

Counterstain the sections with hematoxylin for 1-2 minutes.

"Blue" the sections in running tap water or a bluing reagent.

Dehydration and Mounting:

Dehydrate the sections through graded ethanols (70%, 95%, 100%).

Clear the sections in xylene.

Coverslip the slides using a permanent mounting medium.

Experimental Workflow Diagram
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Caption: Immunohistochemistry workflow for RC-12 antibody.
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Data Presentation
Quantitative analysis of RC-12 staining can be performed to provide objective and reproducible

data. This is typically achieved by scoring the intensity and the percentage of positive cells

within the target cell population (e.g., tumor-infiltrating lymphocytes).

Quantitative Staining Parameters
Parameter Description

Antibody Dilution

The optimal dilution of the RC-12 antibody

should be determined through titration. A

recommended starting range is 1:100 to 1:200.

Incubation Time

The primary antibody incubation time can be

optimized. A common starting point is 60

minutes at 37°C or overnight at 4°C.

Antigen Retrieval

The choice of antigen retrieval buffer (e.g.,

Citrate pH 6.0 or EDTA pH 8.0) can significantly

impact staining and should be tested.

Example of a Quantitative Scoring Table (H-Score)
The H-score (Histoscore) is a common method for quantifying IHC staining, providing a

continuous score ranging from 0 to 300. It is calculated by multiplying the percentage of

positive cells at each intensity level by the corresponding intensity score.

Formula: H-Score = [1 × (% of cells with weak intensity)] + [2 × (% of cells with moderate

intensity)] + [3 × (% of cells with strong intensity)]
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Tissue Type Sample ID
% Weak
Staining
(1+)

% Moderate
Staining
(2+)

% Strong
Staining
(3+)

H-Score

Normal Tonsil NT-01 10 30 50 220

NT-02 15 25 45 200

Lung

Adenocarcino

ma

LUAD-01 5 15 5 50

LUAD-02 20 30 10 110

Renal Cell

Carcinoma
RCC-01 10 20 20 110

RCC-02 5 10 5 40

Note: The data in this table is illustrative. Researchers should generate their own data based

on their specific tissues of interest and staining conditions.

Troubleshooting
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Issue Possible Cause Suggested Solution

No Staining
Incorrect primary antibody

dilution

Titrate the primary antibody to

find the optimal concentration.

Inadequate antigen retrieval

Optimize the antigen retrieval

method (buffer, time,

temperature).

Primary antibody omitted
Ensure the primary antibody

step was not skipped.

Weak Staining
Primary antibody concentration

too low

Increase the primary antibody

concentration or incubation

time.

Insufficient incubation time

Increase the incubation time

for the primary antibody or

detection reagents.

Chromogen solution expired or

improperly prepared
Use fresh chromogen solution.

High Background
Primary antibody concentration

too high

Decrease the primary antibody

concentration.

Inadequate blocking

Increase the blocking time or

use a different blocking

reagent.

Incomplete deparaffinization
Ensure complete removal of

paraffin.

Non-specific Staining
Cross-reactivity of secondary

antibody

Use a secondary antibody

raised against the species of

the primary antibody.

Endogenous biotin (if using

avidin-biotin systems)
Perform a biotin blocking step.

These application notes and protocols are intended to serve as a starting point for your

experiments with the RC-12 antibody. Careful optimization of each step is crucial for obtaining
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reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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